Product packaging for Sodium pentadecyl sulfate(Cat. No.:CAS No. 13393-71-0)

Sodium pentadecyl sulfate

Cat. No.: B1143477
CAS No.: 13393-71-0
M. Wt: 331.5 g/mol
InChI Key: CFQGYTYFPUIIGL-UHFFFAOYSA-N
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Description

Sodium alkyl sulfates appears as pale yellow solid or thick liquid with a faint odor of detergent. Mixes with water. Soap bubbles may be produced. (USCG, 1999)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H32NaO4S B1143477 Sodium pentadecyl sulfate CAS No. 13393-71-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

13393-71-0

Molecular Formula

C15H32NaO4S

Molecular Weight

331.5 g/mol

IUPAC Name

sodium;pentadecyl sulfate

InChI

InChI=1S/C15H32O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-20(16,17)18;/h2-15H2,1H3,(H,16,17,18);

InChI Key

CFQGYTYFPUIIGL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCOS(=O)(=O)O.[Na]

Origin of Product

United States

Synthetic Methodologies and Process Optimization of Sodium Pentadecyl Sulfate

Precursor Synthesis and Derivatization Approaches

Synthesis of Pentadecanol and Related Alkyl Precursors

The industrial production of 1-pentadecanol (B150567) often involves proprietary methods such as the hydroformylation of C14 olefins. wikipedia.org Alternative synthetic routes have also been developed, offering flexibility in starting materials and reaction pathways.

One common laboratory and industrial approach involves the reduction of pentadecanoic acid or its esters. For instance, pentadecan-2-one can be reduced using agents like sodium borohydride (B1222165) or lithium aluminum hydride to yield 2-pentadecanol. Another method starts from myristic acid (a C14 fatty acid), which is converted to pentadecanoic nitrile and then reduced to form 1-pentadecanol. chemicalbook.com

More complex syntheses have also been described, such as the process starting from cyclododecanone (B146445) and acyl chlorides to build the long carbon chain. google.comgoogle.com Additionally, biotechnological routes involving the fungal oxidation of pentadecane (B166386) by Candida strains have been shown to produce both pentadecanol and pentadecanoic acid. wikipedia.org A summary of various synthetic precursors and methods for long-chain alcohols is presented below.

Table 1: Selected Synthetic Routes for Pentadecanol and Related Precursors

Starting Material(s)Reagents/ProcessProductReference(s)
C14 OlefinsHydroformylation (e.g., Shell process)1-Pentadecanol wikipedia.org
Pentadecanoic acid / EstersHydrogenationPentadecanol
Pentadecan-2-oneSodium borohydride or Lithium aluminum hydride2-Pentadecanol
Myristic acidConversion to nitrile, then reduction1-Pentadecanol chemicalbook.com
PentadecaneFungal oxidation (Candida sp.)Pentadecanol wikipedia.org
Methanol (B129727) and OlefinsTandem catalysis (Mn and Rh complexes)Long-chain alcohols mpg.de

Methodologies for Sulfation Reactions

The conversion of pentadecanol to sodium pentadecyl sulfate (B86663) is achieved through sulfation, which introduces the sulfate group, followed by neutralization. The choice of sulfating agent and reaction conditions significantly impacts the product's quality and yield.

Direct sulfation involves reacting the alcohol with a strong sulfating agent. The most common industrial methods utilize sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H). smolecule.com

The reaction with sulfur trioxide is typically performed in a continuous reactor, such as a falling film reactor, at temperatures between 30-60°C. saapedia.org This reaction is highly exothermic and rapid, necessitating careful control to prevent charring and the formation of impurities. scispace.comgoogle.com To manage the reaction's intensity, sulfur trioxide can be used in a vaporized form, diluted with an inert gas like air or nitrogen, or used undiluted under subatmospheric pressure. google.com

Chlorosulfonic acid is another powerful sulfating agent that reacts quickly and completely with long-chain alcohols. veolianorthamerica.comlsu.edu It is often considered a more moderate reagent than sulfur trioxide, leading to good yields and better product color. veolianorthamerica.com The reaction is typically followed by neutralization with an alkali, such as sodium hydroxide, to form the final sodium alkyl sulfate salt. google.comwikipedia.org

To circumvent the harshness and potential side reactions associated with strong, direct sulfating agents, several alternative methods have been developed. These often involve the use of sulfur trioxide complexes, which are milder and more selective. nih.govnih.gov

Commonly used complexes include sulfur trioxide-amine adducts, such as SO₃-pyridine and SO₃-trimethylamine. nih.govresearchgate.net These reagents are particularly useful for sulfating sensitive molecules, as they minimize degradation and simplify purification. nih.govnih.gov A simple and efficient method for synthesizing secondary alkyl sulfate esters involves sulfating the sodium alkoxide of the parent alcohol with a triethylamine-SO₃ complex, which provides good yields even for long-chain alcohols. nih.gov

Sulfamic acid (H₂NSO₃H) represents another alternative, although it is less reactive than other agents. nih.govresearchgate.net Its reactivity with long-chain primary alcohols can be poor, but the use of catalysts like pyridine (B92270), urea, or amides can significantly improve the reaction outcome. nih.govgoogle.com For example, using urea-modified sulfuric acid at elevated temperatures (100-140°C) has been shown to be an effective sulfation method. google.com

Table 2: Comparison of Sulfating Agents for Alcohol Sulfation

Sulfating AgentTypical Reaction ConditionsAdvantagesDisadvantagesReference(s)
Sulfur Trioxide (SO₃)30-60°C, continuous reactorHigh reactivity, cost-effectiveHighly exothermic, potential for side reactions and charring scispace.comgoogle.com
Chlorosulfonic Acid (ClSO₃H)0-10°C or higherRapid and complete reaction, good yields, less harsh than SO₃Corrosive, produces HCl byproduct veolianorthamerica.comlsu.edugoogle.com
SO₃-Amine ComplexesRoom temperature or slightly elevatedMild reaction, high selectivity, fewer side reactionsHigher cost, requires complex preparation nih.govnih.govresearchgate.net
Sulfamic Acid (H₂NSO₃H)100-140°C, often with catalystUseful for sensitive substrates when other agents failLow reactivity, may require catalysts, can give poor yields nih.govresearchgate.netgoogle.com
Direct Sulfation Techniques

Reaction Kinetics and Mechanistic Investigations in Synthesis

Understanding the kinetics and mechanism of the sulfation reaction is essential for optimizing process parameters, maximizing product yield, and minimizing the formation of unwanted byproducts.

Elucidation of Reaction Conditions and Catalytic Influence

The rate of the sulfation reaction is highly dependent on the concentration of the reactants, temperature, and the presence of catalysts. Studies on the esterification of alcohols with sulfuric acid show that the rate constants increase significantly with higher acid concentrations. oberlin.edu The mechanism for the sulfation of primary alcohols like pentadecanol is generally considered to proceed without the formation of a carbonium ion intermediate, which helps to avoid side reactions like skeletal rearrangement. acs.org

Catalysis plays a crucial role, particularly when using milder sulfating agents. As mentioned, amides and organic bases like pyridine can catalyze sulfation with sulfamic acid. nih.govgoogle.com In some advanced applications, catalysts like diarylborinic acids can be used to achieve site-selective sulfation when multiple hydroxyl groups are present, although this is less relevant for a simple mono-alcohol like pentadecanol. nih.gov The structure of the alcohol itself also influences reactivity; factors such as chain length and hydrophobicity can affect the efficiency of the sulfation reaction. acs.org Careful control over these conditions and the choice of catalyst are paramount for the successful and efficient synthesis of sodium pentadecyl sulfate.

Hydrolytic Behavior and Stability during Synthesis

The stability of this compound is a critical factor during its synthesis and storage. Like other alkyl sulfates, it is susceptible to hydrolysis, particularly under acidic conditions, which can impact the yield and purity of the final product.

The hydrolysis of this compound involves the cleavage of the sulfate ester bond, yielding pentadecanol and sulfuric acid. This reaction is catalyzed by strong acids and is typically accelerated at elevated temperatures. The general mechanism involves the protonation of the sulfate group, followed by nucleophilic attack by water, leading to the release of the alcohol. rsc.org

The rate of hydrolysis is influenced by several factors, including pH, temperature, and the concentration of the surfactant itself. Studies on similar long-chain alkyl sulfates, such as sodium dodecyl sulfate (SDS), have shown that the hydrolysis rate is significantly faster in acidic solutions compared to neutral or alkaline conditions. wiley.comiiserpune.ac.in The aggregation of surfactant molecules into micelles can also influence the hydrolysis kinetics. wiley.com For instance, the acid-catalyzed hydrolysis of SDS is accelerated above its critical micelle concentration (CMC). wiley.com

The stability of alkyl sulfates generally increases with the length of the alkyl chain. Therefore, this compound is expected to be more resistant to hydrolysis compared to shorter-chain homologs like sodium dodecyl sulfate. However, prolonged exposure to acidic conditions or high temperatures during synthesis and processing should be avoided to minimize the formation of undesirable by-products such as pentadecanol. lclane.net The presence of the alcohol impurity can affect the foaming and detergency properties of the final product and may necessitate additional purification steps. lclane.net

Table 1: Factors Influencing Hydrolysis of this compound

FactorEffect on Hydrolysis RateReference
Low pH (Acidic Conditions) Increases wiley.com
High Temperature Increases
Increased Alkyl Chain Length Decreases
Micelle Formation Can accelerate acid-catalyzed hydrolysis wiley.com

Scale-Up Considerations and Industrial Production Research

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that require careful consideration of reactor design, process control, and efficiency optimization.

Continuous Reactor Design and Process Control

For the industrial production of this compound, continuous processes are generally favored over batch processes due to their potential for higher throughput, better product consistency, and improved safety. Falling film reactors are commonly employed for the sulfation of long-chain alcohols like pentadecanol. smolecule.com In this type of reactor, a thin film of the liquid alcohol flows down the inner walls of a tube while reacting with a co-current stream of a sulfonating agent, typically sulfur trioxide (SO₃) diluted with dry air. chemithon.comsaapedia.org

The use of a falling film reactor offers several advantages, including excellent heat and mass transfer characteristics, which are crucial for controlling the highly exothermic sulfation reaction. chemithon.com Precise control of the reaction temperature, typically between 30-60°C, is essential to prevent side reactions and product degradation. smolecule.com The molar ratio of the reactants must also be tightly controlled to ensure complete sulfation of the alcohol and to minimize the formation of by-products. chemithon.comenviro.wiki

Process control in a continuous sulfonation plant involves the careful monitoring and adjustment of several key parameters, including reactant feed rates, reaction temperature, and the concentration of the SO₃ gas stream. chemithon.comgoogle.com Advanced instrumentation and control systems are necessary to maintain these parameters within their optimal ranges to ensure high product quality and operational safety. chemithon.com

Efficiency and Yield Optimization Strategies

Optimizing the efficiency and yield of this compound production is a primary goal in industrial settings. This involves maximizing the conversion of the starting material, pentadecanol, while minimizing waste and energy consumption.

Several strategies can be employed to enhance the efficiency and yield:

Molar Ratio Control: Maintaining a precise molar ratio of sulfur trioxide to pentadecanol is critical. An excess of SO₃ can lead to the formation of undesirable by-products and color degradation, while an insufficient amount will result in incomplete conversion of the alcohol. chemithon.comenviro.wiki

Temperature Management: Effective heat removal is necessary to control the exothermic reaction and prevent thermal degradation of the product. chemithon.com

Reaction Time: In a continuous process, the residence time of the reactants in the reactor must be sufficient to allow for complete reaction. nih.gov

Neutralization: Following the sulfation reaction, the resulting alkyl sulfuric acid is immediately neutralized with an alkali, typically sodium hydroxide, to form the stable this compound salt. smolecule.com The neutralization conditions, such as pH and temperature, must be carefully controlled to prevent hydrolysis of the product. softbeam.net

Recent research has also explored the use of machine learning and high-throughput screening to optimize surfactant production processes. nih.gov These data-driven approaches can help to identify the optimal reaction conditions for maximizing yield and product quality. nih.govsci-hub.senih.gov

Purification and Isolation Techniques for this compound

After synthesis and neutralization, the crude this compound solution contains various impurities that must be removed to obtain a product of the desired purity. These impurities can include unreacted alcohol, inorganic salts (such as sodium sulfate), and other by-products.

Advanced Separation Methods

A variety of advanced separation methods can be employed for the purification of surfactants like this compound.

Chromatography: High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation and quantification of surfactants. alfachemic.com For preparative-scale purification, techniques like reversed-phase chromatography can be used to separate the desired product from impurities based on differences in their hydrophobicity. researchgate.net

Foam Fractionation: This technique takes advantage of the surface-active properties of surfactants. By bubbling a gas through the surfactant solution, the surfactant molecules adsorb to the gas-liquid interface and are carried upwards with the foam, effectively separating them from non-surface-active impurities. acs.org

Membrane Filtration: Techniques such as ultrafiltration and nanofiltration can be used to separate surfactants from smaller molecules like inorganic salts. The choice of membrane is critical and depends on the molecular weight cut-off and the specific properties of the surfactant and impurities.

Crystallization: In some cases, the product can be purified by crystallization from a suitable solvent. This method relies on the difference in solubility between the this compound and the impurities at different temperatures. google.com

Removal of Impurities and By-products

The primary impurities of concern in the production of this compound are unreacted pentadecanol and sodium sulfate, which is formed during the neutralization step.

Removal of Unreacted Alcohol: Unreacted pentadecanol can be removed by solvent extraction. For instance, the crude product can be washed with a solvent in which the alcohol is soluble but the this compound is not. google.com Evaporation techniques can also be used to remove residual volatile alcohols.

Removal of Inorganic Salts: The removal of sodium sulfate is a common challenge in surfactant purification. One method involves dissolving the crude product in a solvent system, such as an ethanol-water mixture, where the surfactant is soluble but the inorganic salt has limited solubility, allowing it to be filtered off. google.com The solubility of sodium sulfate is highly dependent on the solvent composition and temperature. google.com Another approach involves acidification of the solution to convert carbonate impurities to sulfate, followed by alkalinization and crystallization of the sodium sulfate. wipo.int

The selection of the most appropriate purification strategy depends on the desired final purity of the this compound and the economic feasibility of the process.

Residual Alcohol and Sulfuric Acid Removal

The purification of crude this compound is a critical step to remove unreacted starting materials and byproducts, primarily residual 1-pentadecanol and excess sulfuric acid. The presence of these impurities can significantly alter the surfactant's properties. Several methods are employed to achieve high purity.

A common approach involves solvent extraction. In one patented method, after neutralization of the reaction mixture, the ether layer containing the product is separated and extracted with a mixture of methanol and water to remove unsulfated alcohol. google.com The unreacted alcohol can also be recovered by evaporating the ether layer. google.com Another established technique for sodium alkyl sulfates involves extraction with petroleum ether to remove uncombined alcohols. usp.org For industrial processes involving secondary alkyl sulfates, unreacted olefin and secondary alcohol, which can constitute a significant portion of the initial olefin, are typically removed through solvent extraction. google.com

Water washing is a primary method for removing residual sulfuric acid. This deacidification step can be performed on the sulfation reaction product before neutralization. google.comgoogle.com In some processes, the addition of water to the reaction mixture causes a phase separation between the desired sulfonic acid and the diluted sulfuric acid, allowing for its removal. chemithon.com Desalination to remove inorganic salts, such as sodium sulfate formed during neutralization, can be achieved by using ethanol (B145695) in a Soxhlet extractor over an extended period. google.com

The table below summarizes various laboratory and industrial methods for the removal of these key impurities.

ImpurityRemoval MethodDetailsSource(s)
Residual AlcoholSolvent Extraction (Methanol/Water)The product layer is extracted with an equal-quantity mixture of methanol and water. google.com
Residual AlcoholSolvent Extraction (Petroleum Ether)The crude product is dissolved and extracted with multiple portions of petroleum ether. usp.org
Residual AlcoholSolvent Extraction (Various)A Soxhlet extractor is used with solvents like sherwood oil, heptane, or ether after an initial desalination step. google.com
Sulfuric AcidWater Washing (Deacidification)The sulfation reaction product is washed with water to remove unconverted sulfuric acid before neutralization. google.com
Sulfuric Acid / Inorganic SaltsPhase SeparationWater is added to the reaction mixture, causing the diluted sulfuric acid to separate as a distinct phase. chemithon.com
Inorganic Salts (e.g., Sodium Sulfate)Recrystallization / DesalinationThe crude product is treated with 95%-100% ethanol in a Soxhlet apparatus for 2-4 days. google.com
Surfactant Impurity Mitigation

Beyond residual reactants, the synthesis of this compound can generate other impurities that are structurally similar to the target compound, complicating their removal. These include isomers, homologs, and other sulfated species.

A significant impurity in some sulfation processes is the formation of dialkyl sulfates. google.com These are typically managed through a saponification step, where the mixture is heated in the presence of a base. This process converts the dialkyl sulfates into an equimolar mixture of the desired secondary alkyl sulfate salt and a secondary alcohol, which can then be removed. google.comgoogle.com

The purity of the starting alcohol is paramount to prevent a mixture of homologs in the final product. google.com Commercial production often uses mixtures of fatty alcohols (e.g., C12-C18 alcohols), resulting in a product that is a blend of sodium alkyl sulfates with different chain lengths, rather than a single compound like this compound. wikipedia.orgcymitquimica.com To synthesize a high-purity, single-chain-length product, it is essential to start with a highly purified fatty alcohol, such as one showing a single peak in gas chromatography. google.com

Recrystallization is a powerful technique for achieving high purity. After initial extraction steps to remove alcohol and inorganic salts, recrystallizing the product from 95%-100% ethanol one to three times can effectively remove remaining impurities, yielding a product with purity exceeding 99.5%. google.com

The table below outlines common impurities and the methods used to mitigate them.

Impurity TypeSpecific Example(s)Mitigation StrategySource(s)
Unreacted Raw Material1-PentadecanolSolvent extraction (e.g., petroleum ether, heptane). usp.orggoogle.com
Inorganic SaltsSodium SulfateDesalination with ethanol; recrystallization. google.com
Sulfation ByproductsDialkyl sulfatesSaponification (hydrolysis with a base). google.comgoogle.com
HomologsSodium dodecyl sulfate, Sodium tetradecyl sulfate, etc.Use of high-purity single-chain-length starting alcohol; Recrystallization. google.comwikipedia.org

Impact of Purification on Compound Purity and Performance

The purity of this compound has a profound impact on its physicochemical properties and performance, particularly in applications sensitive to surface activity. The presence of even minute quantities of impurities can lead to inaccurate measurements of fundamental surfactant properties.

One of the most significant impurities is unreacted alcohol. google.com Because residual long-chain alcohols are highly surface-active, their presence can cause a pronounced minimum in the surface tension versus concentration curve. google.com The appearance of this minimum complicates, and can invalidate, the determination of the critical micelle concentration (CMC), a key parameter defining a surfactant's efficiency. google.com A Chinese patent details a purification process involving desalination, dealcoholysis, and recrystallization that successfully eliminates this minimum from the surface tension curve, indicating the removal of surface-active impurities to a level below that of commercially available high-purity reagents. google.com

High purity is essential for research and for specific technical applications. For instance, in biochemistry and molecular biology, highly purified sodium alkyl sulfates are required for techniques like SDS-polyacrylamide gel electrophoresis to ensure accurate protein separation. google.com Similarly, in capillary electrophoresis, the use of longer-chain, high-purity alkyl sulfates like this compound can improve protein peak separation and purity determination compared to standard sodium dodecyl sulfate (SDS). google.com For fundamental studies of surface chemistry, such as the investigation of adsorption at interfaces, the use of surfactants purified by methods like recrystallization is crucial to obtain reliable and reproducible data. acs.orgdiva-portal.org

The following table illustrates the effects of purification on the final product's characteristics and performance.

ParameterUnpurified ProductPurified Product (>99.5%)Impact of PurificationSource(s)
Purity Contains unreacted alcohol, inorganic salts, and homologs.Purity exceeds 99.5%.Significantly reduces or eliminates impurities. google.com
Surface Tension vs. Concentration Curve Exhibits a minimum near the CMC.The minimum is eliminated.Allows for accurate determination of the critical micelle concentration (CMC). google.com
Performance in Analysis May cause artifacts or poor resolution in electrophoresis.Improves peak separation and accuracy in protein analysis.Enhances reliability and resolution in analytical techniques. google.comgoogle.com
Suitability for Research Unreliable for fundamental surface chemistry studies.Considered a high-purity reagent suitable for academic research.Provides accurate and reproducible data for scientific investigation. acs.orgdiva-portal.org

Fundamental Research on the Surfactant Behavior of Sodium Pentadecyl Sulfate

Micellization Phenomena and Critical Micelle Concentration (CMC) Studies

A key characteristic of any surfactant is the critical micelle concentration (CMC), which is the specific concentration above which surfactant molecules spontaneously aggregate to form micelles. wikipedia.orgjsirjournal.com Below the CMC, sodium pentadecyl sulfate (B86663) molecules exist primarily as individual monomers in the solution or adsorb at interfaces. jsirjournal.comaip.org Once the CMC is reached, the system's free energy is lowered by the formation of micelles, where the hydrophobic tails are sequestered from the water, and any additional surfactant added to the solution will preferentially form more micelles. wikipedia.org

The CMC is a crucial parameter for understanding and utilizing the properties of a surfactant. A simulation study on the self-assembly of linear sodium alkyl sulfates reported an experimental CMC value for sodium pentadecyl sulfate (SPS), as shown in the table below. wikipedia.org

SurfactantChemical FormulaAbbreviationCMC (mmol/L)
Sodium Dodecyl SulfateC₁₂H₂₅OSO₃NaSDS8.3 researchgate.net
This compoundC₁₅H₃₁OSO₃NaSPS1.1 wikipedia.org

For ionic surfactants like this compound, the relationship between CMC and temperature is typically not linear, often exhibiting a "U-shaped" curve with a minimum CMC at a specific temperature. nailib.comacs.org This behavior results from two competing thermodynamic effects. nailib.com At lower temperatures, an increase in temperature generally promotes micellization by disrupting the structured water molecules surrounding the hydrophobic alkyl chains, a process that is entropically favorable. aatbio.com This leads to a decrease in the CMC. acs.org However, beyond a certain temperature (the minimum point of the U-curve), a further increase in temperature can disrupt the hydration of the hydrophilic sulfate headgroups, making micelle formation less favorable and thus increasing the CMC. nih.gov

The addition of electrolytes, such as simple salts like sodium chloride, has a significant effect on the micellization of ionic surfactants. For this compound, the presence of additional counterions (e.g., Na⁺) in the solution helps to screen the electrostatic repulsion between the negatively charged sulfate headgroups of the surfactant monomers. nih.govpharmacy180.com This reduction in repulsion lowers the energy barrier for aggregation, causing a decrease in the CMC. aip.org The effectiveness of the electrolyte in lowering the CMC can depend on the identity of the counterion; for instance, for anionic surfactants, divalent cations (like Mg²⁺) are generally more effective at lower concentrations than monovalent cations (like Na⁺ or K⁺). researchgate.net

The composition of the solvent system can significantly alter the micellization process. The addition of organic substances to an aqueous solution of this compound can either increase or decrease the CMC, depending on the nature of the additive. aip.org For example, adding short-chain alcohols can increase the CMC because they can increase the solubility of the individual surfactant monomers in the bulk solution, making aggregation less favorable. Conversely, some additives can be incorporated into the micelles, affecting their size, shape, and stability. Additives like urea, which are known to disrupt the hydrogen-bonding structure of water, can also lead to an increase in the CMC. nih.gov Studies on the closely related sodium pentadecyl sulfonate have shown that its aggregation behavior is influenced by the presence of copolymers. umcs.pl

The spontaneous formation of micelles is a thermodynamically driven process governed by changes in Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m). ajchem-a.com The process is spontaneous, which requires the Gibbs free energy of micellization to be negative. ajchem-a.com

The thermodynamic parameters of micellization can be determined from the temperature dependence of the CMC. nih.gov

Gibbs Free Energy (ΔG°m): A negative ΔG°m indicates that micelle formation is a spontaneous process. ajchem-a.com It is calculated from the CMC value.

Enthalpy (ΔH°m): The enthalpy change reflects the heat absorbed or released during micellization. For many ionic surfactants, this process can be endothermic at lower temperatures and become exothermic at higher temperatures.

Entropy (ΔS°m): The entropy change is often the primary driving force for micellization in aqueous solutions, a phenomenon known as the hydrophobic effect. ajchem-a.com The ordering of water molecules around the individual hydrophobic chains of the surfactant monomers creates a low-entropy state. ajchem-a.com When these chains are sequestered inside the micelle, the structured water molecules are released into the bulk solution, resulting in a large, positive change in entropy that favors micelle formation. aatbio.com

While specific calorimetric data for this compound (n=15) is not abundant, a 2013 study on the sodium alkyl sulfate (SCnS) homologous series provided empirical equations to calculate the thermodynamic parameters at 298.15 K (25 °C) based on the number of carbon atoms (n) in the alkyl chain.

The equations are:

ΔH°m / kJ mol⁻¹ = 21.3 - 1.7n

ΔG°m / kJ mol⁻¹ = 0.2 - 3.1n

TΔS°m / kJ mol⁻¹ = 21.1 + 1.4n

Using these equations for this compound (n=15), the calculated thermodynamic parameters are presented below.

Thermodynamic ParameterCalculated Value for this compound (kJ/mol)
Enthalpy of Micellization (ΔH°m)-4.2
Gibbs Free Energy of Micellization (ΔG°m)-46.3
Entropy Term (TΔS°m)42.1

The large negative Gibbs free energy confirms the spontaneity of micelle formation. The negative enthalpy suggests the process is slightly exothermic, and the large positive entropy term highlights that the hydrophobic effect is the dominant driving force for the self-assembly of this compound in water.

Influence of Counterions and Electrolytes

Micellar Structure and Conformation Studies

Above a specific concentration known as the critical micelle concentration (CMC), individual surfactant monomers spontaneously associate to form organized aggregates called micelles. aip.org This process is a key characteristic of surfactants, driven by the need to minimize the unfavorable interaction between the hydrophobic tails and the aqueous solvent. jh.edu

The geometry of micelles formed by sodium alkyl sulfates is highly dependent on the length of the hydrophobic alkyl chain. Molecular dynamics simulations have shown that as the chain length increases, the shape of the micelle tends to transition from spherical to ellipsoidal or cylindrical aggregates. researchgate.net For this compound, with its relatively long C15 tail, a non-spherical shape is expected. researchgate.netidexlab.com The shape of the micellar aggregate for similar long-chain alkyl sulfates has been described as a prolate spheroid. idexlab.com

The aggregation number (Nₐg), which is the average number of surfactant molecules in a single micelle, is a crucial parameter for characterizing micellar solutions. jh.edu For the series of linear sodium alkyl sulfates (C6 to C15), the aggregation number generally increases with the length of the alkyl chain. aip.orgresearchgate.net This trend is influenced by the increased hydrophobic interactions between the longer tails. Dissipative particle dynamics (DPD) simulations are one method used to model and reproduce key experimental properties of these surfactants, including the average aggregation number. aip.orgresearchgate.net

Table 1: Experimentally Determined Properties of Sodium Alkyl Sulfates This table presents data for a series of sodium alkyl sulfates to illustrate the effect of chain length. Data for this compound (SPS) is included from modeling studies.

Surfactant (Abbreviation)Alkyl Chain Length (n)Critical Micelle Concentration (CMC) (mM)Average Aggregation Number (Nₐg)
Sodium Hexyl Sulfate (SHS)6460-
Sodium Nonyl Sulfate (SNS)931-
Sodium Dodecyl Sulfate (SDS)128.362
This compound (SPS)150.58110

Source: Data compiled from modeling and experimental values presented in studies on linear sodium alkyl sulfates. aip.orgresearchgate.net

Molecular dynamics (MD) simulations have been employed to study the system of sodium pentadecyl sulfonate (a closely related compound) and water. These simulations provide estimates for the area per molecule. In one such study simulating a bilayer structure, the area per molecule was calculated by dividing the average area of the layer by half the number of surfactant molecules. researchgate.net At the end of a 50-nanosecond simulation run, the estimated area per molecule for a large system was approximately 21.0 Ų, while for a smaller system, it was about 18.5 Ų. researchgate.net

Table 2: Molecular Simulation Data for Sodium Pentadecyl Sulfonate (SPDS) Bilayer

System Size (Molecules)Simulation Time (ns)Estimated Area per Molecule (Ų)
512 SPDS / 9000 Water50~21.0
64 SPDS / 1200 Water50~18.5

Source: Data from molecular dynamics simulations of a sodium pentadecyl sulfonate/water system. researchgate.net

Micelle Shape and Aggregation Number Determination

Interfacial Phenomena and Surface Activity Research

A defining characteristic of surfactants is their tendency to adsorb at interfaces, which alters the properties of that interface. aip.org This behavior is fundamental to their function in various processes.

This compound, like other surfactants, preferentially adsorbs at interfaces such as liquid-air, liquid-liquid, and liquid-solid. aip.org At the liquid-air interface, the amphiphilic molecules orient themselves with their hydrophobic tails directed towards the air and their hydrophilic heads remaining in the water. rsc.org This arrangement disrupts the cohesive forces between water molecules at the surface.

Research on the adsorption of sodium pentadecylsulfonate onto a solid surface, specifically bentonite (B74815), has shown that the process is significantly influenced by hydrophobic interactions. researchgate.net Studies investigating the influence of various amino acids on this adsorption process concluded that the acidity of the medium and these hydrophobic forces play important roles, while the specific surface characteristics of the bentonite adsorbent were less critical. researchgate.net This indicates that the primary driver for adsorption onto the solid surface is the tendency of the surfactant's hydrocarbon chain to escape the aqueous environment. researchgate.net

The adsorption of this compound at an interface leads to a reduction in surface tension (at a liquid-air interface) or interfacial tension (at a liquid-liquid interface). smolecule.comcymitquimica.com This occurs because the presence of the surfactant molecules at the surface reduces the free energy of the system. The hydrophobic tail of the molecule disrupts the strong cohesive hydrogen bonding network of water at the surface, thereby lowering the energy required to expand that surface. This ability is a primary mechanism behind the emulsifying and detergent properties of the surfactant.

Adsorption at Interfaces (Liquid-Air, Liquid-Liquid, Liquid-Solid)

Self-Assembly Beyond Micelles: Vesicles and Colloidal Systems

While micelles are the most common form of self-assembly for single-chain surfactants, more complex structures can be formed under certain conditions or in combination with other molecules. aip.org Surfactants can spontaneously form a variety of aggregates, including bilayers, vesicles, and lamellae, when concentrations are above the CMC. aip.org

Research has shown that mixtures of this compound (SPDS) and the cationic surfactant cetyltrimethylammonium bromide (CTAB) can form vesicles. researchgate.net In these mixed systems where the tail-length asymmetry between the two surfactants is small, vesicles are stabilized entropically and are characterized by large sizes and a wide size distribution. researchgate.net

Furthermore, molecular dynamics simulations of sodium pentadecyl sulfonate in water have focused on its behavior in bilayer arrangements, which are the fundamental structure of vesicles. researchgate.net These simulations show the hydrocarbon chains packing in a tilted fashion within the bilayer, providing insight into the molecular organization of these more complex colloidal structures. researchgate.net

Formation and Stability of Vesicular Structures

Vesicles are spherical bilayer structures that can encapsulate aqueous volumes, making them significant for various applications. The formation of vesicles from this compound is notably observed in mixed surfactant systems.

In aqueous mixtures with the cationic surfactant cetyltrimethylammonium bromide (CTAB), this compound contributes to the formation of vesicles. acs.org Due to the small asymmetry in hydrophobic tail length between CTAB (a 16-carbon chain) and SPDS (a 15-carbon chain), the resulting vesicles are stabilized primarily by entropy. acs.org These entropically-stabilized vesicles are characterized by their large size and a wide distribution of sizes. acs.org The formation of these structures is driven by the favorable entropy of mixing within the system, as the energetic contribution is less significant when the surfactant tails have similar lengths. acs.org

Molecular dynamics (MD) simulations provide further insight into the self-assembly of SPDS in aqueous environments. Simulations of SPDS/water systems at specific concentrations and room temperature show the formation of a crystalline-like lamellar phase, which is the basis for vesicular bilayers. researchgate.net In these simulations, the hydrocarbon chains of the SPDS molecules arrange into ordered, tilted layers. researchgate.net

Detailed findings from a molecular dynamics simulation of a large SPDS/water system are presented below.

Interactive Table 1: Molecular Dynamics Simulation Parameters and Results for SPDS/Water System

Parameter Value Source
System Composition 512 SPDS / 9000 Water Molecules researchgate.net
Simulation Time 50 ns researchgate.net
Resulting Phase Crystalline-like Lamellar researchgate.net
Hydrocarbon Chain State Strongly ordered, tilted researchgate.net
Average Tilt Angle (vs. bilayer normal) ~10° researchgate.net

These simulations reveal that at the end of the run, the system reaches a stable, ordered bilayer structure, a prerequisite for vesicle formation. The thickness of the simulated bilayer shows good agreement with experimental X-ray scattering data for similar systems. researchgate.net

Interactions within Mixed Surfactant Systems

The interaction of this compound with other surfactants is critical for tuning the properties of the resulting aggregates, such as vesicles. A key factor in these interactions is the relative chain length of the constituent surfactants.

A molecular-thermodynamic theory applied to mixtures of cetyltrimethylammonium bromide (CTAB) and various sodium alkyl sulfates demonstrates the importance of tail-length asymmetry. acs.org

Small Asymmetry (e.g., CTAB and SPDS): In this case, the energetic penalties for packing the different chains together are low. Vesicle formation is therefore driven by the entropy of mixing, leading to large, polydisperse vesicles. acs.org

High Asymmetry (e.g., CTAB and Sodium Pentyl Sulfate): When chain lengths are very different, packing constraints become significant. The system minimizes free energy by forming smaller, more uniform vesicles, a process known as energetic stabilization. acs.org

The comparison highlights the specific role of SPDS in promoting entropically stabilized structures in mixed systems with similarly sized surfactants.

Interactive Table 2: Comparison of Mixed Vesicle Formation with CTAB

Mixed Surfactant Tail-Length Asymmetry Primary Stabilization Mechanism Resulting Vesicle Characteristics Source
This compound (SPDS) Small Entropic Large size, wide size distribution acs.org

The strong synergistic interactions in oppositely charged mixed surfactant systems, like CTAB/SPDS, can also lead to a significant reduction in the critical micelle concentration (CMC) compared to the individual components. acs.org This enhanced tendency to aggregate is due to the electrostatic attraction between the cationic (CTAB) and anionic (SPDS) headgroups, which reduces repulsion at the aggregate surface. researchgate.net

Phase Behavior in Aqueous and Non-Aqueous Solutions

The phase behavior of this compound is dictated by its concentration, temperature, and the nature of the solvent.

Aqueous Solutions In water, SPDS self-assembles into various structures above its critical micelle concentration (CMC). aip.org Molecular dynamics simulations have shown that SPDS in water can form a lamellar liquid crystalline phase. researchgate.net The interlayer spacing in these phases is dependent on the surfactant-to-water concentration ratio. researchgate.net

The addition of other components to the aqueous solution can influence this phase behavior. For instance, studies on the closely related sodium pentadecyl sulfonate (SPDSN) with polyethylene (B3416737) glycols (PEGs) showed that certain molecular weights of PEG can induce structural transformations. wseas.com Specifically, PEGs with molecular masses of 4,000, 6,000, and 20,000 were found to cause a compaction of the surfactant micelles, likely by altering the balance of hydrophilic-hydrophobic interactions in the system. wseas.com This demonstrates that the phase behavior of SPDS in aqueous solution can be readily modified by additives.

Non-Aqueous Solutions While specific phase diagrams for SPDS in non-aqueous solvents are not extensively detailed in the available literature, its behavior can be inferred from general principles of anionic surfactants in multicomponent systems, such as surfactant-water-oil mixtures. In these systems, an increase in the salinity of the aqueous phase or a change in the oil component can induce phase transitions. firp-ula.org Typically, for an anionic surfactant, an increase in salinity can cause a transition from a surfactant-in-water microemulsion (Type I or Winsor I) to a middle-phase microemulsion (Type III or Winsor III), and finally to a surfactant-in-oil microemulsion (Type II or Winsor II). firp-ula.org It is expected that SPDS would follow this general pattern of phase inversion in response to changes in formulation variables like salinity or the equivalent alkane carbon number (EACN) of the oil phase.

Theoretical and Computational Chemistry Studies of Sodium Pentadecyl Sulfate

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer an atomistic view of the dynamic behavior of sodium pentadecyl sulfate (B86663) in different environments, providing insights into the structural arrangements and transitions that govern its properties.

MD simulations have been instrumental in characterizing the various phases adopted by sodium pentadecyl sulfate and its close analog, sodium pentadecyl sulfonate (SPDS), in aqueous solutions. Studies have successfully simulated the liquid crystalline and coagel phases of SPDS/water systems. researchgate.net For instance, a 500 ns MD simulation performed above and below the Krafft point (Tk = 312K) at temperatures of 300K, 323K, and 333K revealed detailed structural parameters of these phases. researchgate.net

At temperatures below the Krafft point, a crystalline-like or coagel phase is observed, characterized by highly ordered and tilted hydrocarbon chains. researchgate.net As the temperature increases above the Krafft point, a transition to a more disordered lamellar or liquid crystalline phase occurs. researchgate.net In one study, at 323K, the system exhibited characteristics of both a gel phase with tilted, interdigitated hydrocarbon chains and a liquid crystalline-like phase with disordered chains, suggesting either the coexistence of these phases or a metastable gel phase with some conformational disorder. researchgate.net A further increase in temperature led to a clear transition to a lamellar phase with fully disordered hydrocarbon chains. researchgate.net

Simulations have also been used to explore micellar structures. A large-scale, 0.5-μs parallel molecular dynamics simulation of a system containing 192 sodium pentadecyl sulfonate molecules and 40,553 water molecules was conducted to study micelle formation and shape. researchgate.net The simulation, initiated with a large preassembled micelle, showed the rupture of this initial structure and the subsequent formation and tracking of two smaller, ellipsoid-like micelles. researchgate.net The shape of these micelles was analyzed by determining the principal moments of inertia and eccentricity, confirming a pronounced prolate spheroid shape, which is in good agreement with experimental data. researchgate.net

The process of micelle formation has been shown to proceed through the formation of premicellar associates. researchgate.net Computer simulations have demonstrated that there is a practical absence of attraction between single dissolved SPDS molecules and these premicellar aggregates, suggesting a cooperative aggregation mechanism. researchgate.net

Table 1: System Parameters from MD Simulations of SPDS/Water Systems

ParameterSystem 1System 2Source
Number of SPDS Molecules64512 researchgate.net
Number of Water Molecules12009000 researchgate.net
Simulation Timeup to 60 nsup to 60 ns researchgate.net
Simulation CodeNAMDNAMD researchgate.net
Force FieldCHARMM27CHARMM27 researchgate.net

The behavior of this compound in solution is dictated by a complex interplay of intermolecular interactions, including hydrophobic effects, electrostatic interactions between the charged head groups and counterions, and interactions with the surrounding water molecules. MD simulations allow for a detailed analysis of these forces.

Solvent effects, primarily the interaction with water, are fundamental to the self-assembly process. The organization of water molecules at the micelle-water interface and around the hydrophilic head groups influences the stability and morphology of the aggregates. While specific hydrogen bonding analyses for SPS were not detailed in the provided search results, the principles of solute-solvent interactions from general MD studies can be applied. jlu.edu.cn The hydrophobic effect, driven by the disruption of the hydrogen-bonding network of water by the long pentadecyl chain, is the primary driving force for micellization.

MD simulations provide a dynamic picture of the conformational changes that this compound molecules undergo in solution. Within a micelle or a bilayer, the pentadecyl chains are not static.

In the coagel phase, the hydrocarbon chains are largely in an all-trans conformation, leading to a highly ordered, crystalline-like packing arrangement. researchgate.net These chains exhibit a distinct tilt with respect to the lamella normal, with average tilt angles estimated to be around 10-13°. researchgate.net As the system transitions to the liquid crystalline phase at higher temperatures, the hydrocarbon chains become more disordered, with an increased population of gauche conformations, leading to a more fluid and flexible structure. researchgate.net

The dynamics of micelle formation have been visualized over time, showing the aggregation of individual surfactant molecules into premicellar structures that eventually grow into a mature micelle. researchgate.net This process occurs over nanoseconds, and the simulations can track the average number of molecules in the associates over the course of the simulation. researchgate.net

Table 2: Structural Parameters from MD Simulation of SPDS/Water Lamellar Phase

ParameterValue (Large System)Value (Small System)Source
Average Interlayer Spacing~90-91 Å~97 Å (at 50 ns) researchgate.net
Area per Molecule~21 Ų~18 Ų researchgate.net
Average Tilt Angle of Hydrocarbon Chain~10°~13° researchgate.net

Analysis of Intermolecular Interactions and Solvent Effects

Coarse-Grained Models and Dissipative Particle Dynamics (DPD)

While all-atom MD simulations provide high-resolution details, they are computationally expensive and often limited to relatively small system sizes and short timescales. Coarse-grained (CG) models and mesoscopic simulation techniques like Dissipative Particle Dynamics (DPD) allow for the investigation of larger systems and longer phenomena, such as the complete process of micellization from a random solution. aip.orgresearchgate.net

A systematic approach has been developed for creating mesoscopic models of linear sodium alkyl sulfates, including this compound (C15H31OSO3Na), for use in DPD simulations. aip.orgresearchgate.net In this coarse-graining strategy, groups of atoms are represented as single beads. For instance, the anionic hydrophilic head group (-OSO3-) is represented by one bead type (H), while the hydrophobic tail is composed of a chain of beads (T), and a number of water molecules are grouped into a single water bead (W). researchgate.net

The parameterization of these models is crucial for ensuring they accurately reproduce the physical behavior of the real system. This involves carefully adjusting the repulsive interaction parameters between the different bead types. aip.orgnih.gov These parameters are optimized to replicate key experimental equilibrium properties of the surfactant solutions, such as the critical micelle concentration (CMC) and the average micelle aggregation number (Nag). aip.orgnih.gov The transferability of the DPD model across surfactants with different chain lengths (from C6 to C15) has been successfully demonstrated, with the chain length serving as a good index for optimizing the parameters. aip.orgresearchgate.net The influence of chain rigidity has also been investigated by incorporating bending potentials between the tail beads. aip.org

Table 3: Coarse-Grained Model Bead Definitions for Sodium Alkyl Sulfates

BeadRepresentsSource
HAnionic hydrophilic head (-OSO3-) researchgate.net
TPropyl groups (-CH2CH2CH2-) in the hydrophobic tail researchgate.net
WThree water molecules researchgate.net

DPD simulations using these parameterized coarse-grained models have been effectively used to study the self-assembly of this compound and its analogs. aip.orgresearchgate.net These simulations can capture the spontaneous formation of micelles from an initial random distribution of surfactant molecules in water. aip.org

The simulations have successfully reproduced the experimentally observed trend of a linear decrease in the logarithm of the CMC with increasing surfactant chain length, a relationship known as Klevens' rule. aip.orgnih.gov With a well-parameterized model, it was possible to calculate the free energy contribution to micelle formation per methylene (B1212753) unit as -1.7 kJ/mol, a value very close to experimental findings. aip.orgnih.gov

These mesoscopic simulations also provide insights into the morphology of the self-assembled structures. While shorter-chain surfactants tend to form spherical micelles, longer-chain surfactants like this compound can form non-spherical aggregates, such as ellipsoidal or cylindrical micelles. researchgate.net DPD simulations can capture these morphological changes as a function of surfactant concentration and chain length. aip.org

Development and Parameterization of Mesoscopic Models

Quantum Chemical Calculations

As of the latest review of scientific literature, specific studies detailing comprehensive quantum chemical calculations on this compound are not available. Therefore, the following subsections, which are based on the requested outline, cannot be populated with the required detailed research findings and data tables.

Elucidation of Electronic Structure and Reactivity

No published data from quantum chemical calculations (e.g., HOMO-LUMO gap, Mulliken charges, or reactivity descriptors like chemical potential and hardness) for this compound were found.

Insights into Intermolecular Binding and Adsorption Mechanisms

There is a lack of research employing quantum chemical calculations to determine the intermolecular binding energies or to elucidate the adsorption mechanisms of this compound at a quantum level.

Applications of Sodium Pentadecyl Sulfate in Advanced Research Domains Excluding Clinical/medical

Role in Materials Science and Nanotechnology

In the realm of materials science, sodium pentadecyl sulfate (B86663) is utilized for its ability to influence the formation and stability of complex systems at the molecular level.

The synthesis of nanoparticles with controlled size, shape, and stability is critical for their application in various technologies. Anionic surfactants like sodium pentadecyl sulfate play a pivotal role in this process, often referred to as surfactant-assisted synthesis. researchgate.net These surfactants can act as templates or capping agents, adsorbing onto the surface of newly formed nanoparticles to prevent aggregation and control further growth. rsc.org The mechanism involves the surfactant molecules forming micelles in an aqueous solution, which act as nano-reactors, confining the growth of the nanoparticles. nih.gov The hydrophobic alkyl chains interact with the nanoparticle surface while the charged sulfate groups extend into the aqueous medium, providing electrostatic repulsion that stabilizes the nanoparticle dispersion. nih.gov By adjusting factors such as surfactant concentration, researchers can fine-tune the dimensions of the resulting nanoparticles. researchgate.net While sodium dodecyl sulfate (SDS) is a commonly studied surfactant for this purpose, longer-chain sulfates like this compound offer modified hydrophobic interactions that can influence nanoparticle characteristics. rsc.org

Table 1: Comparison of Alkyl Sulfates in Nanomaterial Synthesis This table provides a comparative overview of how different sodium alkyl sulfates are used in nanoparticle synthesis.

SurfactantCarbon Chain LengthTypical Role in SynthesisEffect on NanoparticlesReference
Sodium Dodecyl Sulfate (SDS)12Stabilizer, Capping Agent, TemplatePrevents aggregation, controls size, forms stable micelles for particle growth rsc.orgnih.gov
This compound 15 Stabilizer, Emulsifier Offers stronger hydrophobic interactions compared to SDS, influencing particle stability and dispersion google.com
Sodium Hexadecyl Sulfate (SHS)16Detergent, StabilizerUsed to improve separation efficiency of proteins by capillary electrophoresis google.com

Emulsion polymerization is a key industrial process for producing synthetic polymers and lattices. In this technique, a monomer is emulsified in a continuous phase, typically water, with the aid of a surfactant. This compound is listed among the anionic surfactants effective for this process. google.comgoogle.com It functions by stabilizing the monomer droplets and the subsequently formed polymer particles, preventing them from coalescing. The surfactant forms micelles where polymerization is initiated, and it adsorbs to the surface of the growing polymer particles, imparting electrostatic stability. univarsolutions.com

The choice of surfactant impacts the final properties of the polymer dispersion, such as particle size and stability. researchgate.net this compound, along with other higher molecular weight sulfates, is considered a useful emulsifier for the polymerization of monomers like 4-acetoxystyrene. google.com Furthermore, certain stabilizer compositions for polymers may utilize C13-C15 alkyl chains, highlighting the role of this specific chain length in polymer system stabilization. google.com

In pressure-driven membrane processes like ultrafiltration and reverse osmosis, fouling—the blockage of membrane pores—is a significant operational challenge. pwr.edu.pl Surfactants, including this compound, are known contributors to membrane fouling. aip.org The fouling mechanism involves the adsorption of surfactant molecules onto the membrane surface and within its pores, driven by hydrophobic and electrostatic interactions. pwr.edu.pl

When the surfactant concentration approaches or exceeds its critical micelle concentration (CMC), the fouling can become more severe due to the formation of a concentrated gel-like layer of micelles on the membrane surface, a phenomenon known as cake formation. pwr.edu.plaip.org Studies investigating the self-assembly of various sodium alkyl sulfates, including this compound (referred to as SPS), help in understanding and predicting the mechanisms of membrane fouling. aip.orgresearchgate.net Research has shown that for anionic surfactants, sorption to surfaces can be rapid, and the strength of this interaction increases with the length of the carbon chain. tandfonline.com

Table 2: Surfactant-Induced Membrane Fouling Mechanisms This interactive table details the primary mechanisms by which surfactants like this compound contribute to membrane fouling.

Fouling MechanismDescriptionInfluencing FactorsReference
AdsorptionSurfactant monomers attach to the membrane surface and pore walls via hydrophobic or electrostatic forces.Surfactant type, membrane material, surfactant concentration pwr.edu.pl
Pore BlockingAdsorbed surfactants or small aggregates physically obstruct the membrane pores, reducing permeate flux.Pore size, surfactant molecular size pwr.edu.pl
Cake FormationAt concentrations above the CMC, micelles accumulate at the membrane surface, forming a dense layer that hinders flow.Surfactant concentration relative to CMC, hydrodynamic conditions pwr.edu.plaip.org

Emulsion Polymerization and Polymer System Stabilization

Biochemical Research Tool Development

This compound's ability to interact with and alter the structure of biological macromolecules makes it a useful tool in the biochemistry laboratory.

The study of protein folding and stability often requires the use of chemical denaturants. Anionic surfactants are potent denaturing agents that disrupt the non-covalent bonds responsible for a protein's three-dimensional structure. wikipedia.org Sodium dodecyl sulfate (SDS) is the most well-known surfactant for this purpose, but related molecules are also effective. wikipedia.org Molecular dynamics simulations have explored how anionic surfactants with varying chain lengths interact with proteins. For instance, studies on sodium pentadecyl sulfonate (SPDS), a compound structurally very similar to this compound, showed it induces near-complete denaturation of the protein lysozyme (B549824) at high concentrations. researchgate.netresearchgate.net The denaturation process involves the surfactant's hydrophobic tails inserting into the protein's core, while electrostatic interactions between the surfactant's head groups and the protein surface help to loosen the protein's structure. researchgate.net The longer alkyl chain of this compound provides enhanced hydrophobic interactions compared to shorter-chain sulfates, which can influence its efficacy as a denaturant.

In biochemical analysis, this compound is employed as a component in electrophoresis buffers and for solubilizing proteins, particularly those embedded in cell membranes. smolecule.comontosight.ai In techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), the surfactant binds to proteins, denaturing them and imparting a uniform negative charge-to-mass ratio. wikipedia.org This allows for the separation of proteins based primarily on their molecular weight. wikipedia.org

While SDS is standard, other alkyl sulfates can be used to optimize separations. A patent describes the use of a buffer composition for capillary electrophoresis that includes detergents such as this compound. google.com The document suggests that hydrophobic detergents with alkyl chains of 13 to 18 carbons, including this compound, can be more effective than SDS at improving protein peak separation efficiency. google.com Furthermore, the ability of these surfactants to form micelles is crucial for solubilizing membrane proteins, extracting them from their native lipid environment into water-soluble protein-detergent complexes for further study. google.com

Disruption of Cellular Structures for Analytical Purposes

In many proteomics and genomics workflows, the first critical step is the effective lysis of cells to release their contents for analysis. biorxiv.orgthermofisher.com this compound, like its more commonly known homolog sodium dodecyl sulfate (SDS), serves as a powerful agent for this purpose. thermofisher.com Anionic detergents are capable of solubilizing biological materials, including challenging membrane proteins. nih.gov

The mechanism of action involves the surfactant monomers inserting themselves into the cell's phospholipid bilayer. lifecanvastech.com This integration disrupts the membrane's structural integrity by altering its fluidity and creating mechanical strain. lifecanvastech.comjst.go.jpresearchgate.net As more surfactant molecules penetrate the membrane, they overcome the native lipid-lipid interactions, leading to the formation of mixed micelles composed of lipids and detergent molecules. This process culminates in the complete fragmentation and solubilization of the membrane, ensuring that intracellular proteins and nucleic acids are accessible for subsequent analytical steps, such as electrophoresis or mass spectrometry. biorxiv.orgacs.org While detergents like SDS are highly effective for solubilization, their presence can interfere with downstream analyses, necessitating specialized removal steps. biorxiv.orgnih.gov The use of alkyl sulfates in cell lysis buffers is a standard and crucial technique in molecular biology research, enabling the comprehensive study of cellular components. nih.govuni-heidelberg.de

Chemical Process Enhancement and Reaction Engineering

The surfactant properties of this compound make it a valuable tool in chemical engineering, where it can be used to enhance reaction efficiency and create stable product formulations.

Enhancement of Solubility and Reaction Rates in Heterogeneous Systems

Many chemical reactions are limited by the poor solubility of reactants in a common solvent, creating a heterogeneous system where the reaction can only occur at the interface between phases. This significantly slows down the reaction rate. Surfactants like this compound can mitigate this issue. By reducing the surface tension between immiscible liquids or at a solid-liquid interface, the surfactant increases the contact area between reactants.

Utilization in Enhanced Oil Recovery (EOR) Mechanisms

In tertiary oil recovery, also known as Enhanced Oil Recovery (EOR), a significant challenge is mobilizing residual oil trapped in the porous rock of a reservoir by capillary forces. academicjournals.org Surfactant flooding is a chemical EOR technique designed to overcome these forces by drastically reducing the interfacial tension (IFT) between the oil and the injection water. researchgate.netdtu.dk

Anionic surfactants, including alkyl sulfates, are key components in these flooding solutions. nih.govresearchgate.net The primary mechanism involves the surfactant molecules migrating to the oil-water interface, which lowers the IFT to ultra-low values (e.g., below 0.01 mN/m). numberanalytics.comgoogle.com This reduction in IFT decreases the capillary forces holding the oil in place, allowing it to be displaced and swept toward production wells. academicjournals.org While many studies focus on sodium dodecyl sulfate, research has shown that the length of the alkyl chain influences performance, with mixtures sometimes providing optimal properties. koreascience.krgoogle.com For instance, studies on surfactant behavior show that combining different chain lengths can be advantageous. koreascience.kr The injection of a surfactant-polymer (SP) or alkaline-surfactant-polymer (ASP) slug combines the IFT reduction from the surfactant with mobility control from the polymer, leading to a more efficient and stable displacement of oil. nih.govresearchgate.net

Table 1: Key Mechanisms in Surfactant-Based Enhanced Oil Recovery
MechanismDescriptionRole of this compound (or similar alkyl sulfates)
Interfacial Tension (IFT) ReductionLowering the tension at the boundary between oil and water to reduce capillary forces that trap oil in porous rock. numberanalytics.comThe amphiphilic nature of the surfactant allows it to accumulate at the oil-water interface, drastically lowering IFT to ultra-low values, often below 10⁻² mN/m. google.com
Wettability AlterationChanging the preference of the reservoir rock surface from oil-wet (where oil clings to the rock) to water-wet.The surfactant can adsorb onto the carbonate or sandstone rock surface, displacing the adhered oil and creating a water-wet surface that facilitates oil release. researchgate.net
Mobility ControlEnsuring the injected fluid moves uniformly through the reservoir without "fingering" through the more viscous oil. This is often achieved by adding a polymer.While primarily the role of a co-injected polymer, the surfactant system must be compatible and maintain its effectiveness in the polymer solution to form a stable and efficient chemical slug. nih.gov

Development of Dispersants for Suspension Stability

The stability of suspensions, where solid particles are distributed in a liquid, is critical in many industrial products like inks, paints, and agrochemicals. Over time, particles can aggregate and settle, leading to product failure. This compound is used as a dispersant or dispersion stabilizer to prevent this. google.comjustia.com

In several patented processes for producing toner, this compound is explicitly listed as a suitable surfactant used during the granulation or polymerization steps in an aqueous medium. epo.orggoogle.com.nagoogle.com.pg Its role is to adsorb onto the surface of the newly formed polymer or pigment particles. This adsorption imparts a negative charge to the particle surfaces, creating electrostatic repulsion between them. This repulsive force counteracts the natural van der Waals attraction that causes particles to agglomerate, thus ensuring the formation of a stable, uniform dispersion. pharmaexcipients.com The effectiveness of a dispersant is related to its ability to maintain small particle sizes and prevent settling, a key quality parameter in these formulations. pharmaexcipients.comnih.gov

Table 2: Application of this compound as a Dispersant
Industrial ApplicationFunctionUnderlying Mechanism
Toner ProductionActs as a dispersion stabilizer during suspension polymerization or granulation of toner particles in an aqueous medium. google.comjustia.comepo.orgAdsorbs onto pigment and polymer particles, providing electrostatic repulsion to prevent agglomeration and ensure uniform particle size. pharmaexcipients.com
Pigment DispersionsUsed as a pigment dispersing agent to create stable pigment compositions with low viscosity. google.comFacilitates the wetting of pigment surfaces and establishes a repulsive barrier (electrostatic) to maintain a fine, stable suspension of pigment particles in a liquid medium.

Environmental Behavior and Biogeochemical Transformations of Alkyl Sulfates

Abiotic Degradation Pathways

Abiotic degradation refers to the transformation of a chemical compound through non-biological processes. For alkyl sulfates, the primary abiotic pathways of potential significance are hydrolysis and photodegradation. Under typical environmental conditions of pH and temperature, however, abiotic degradation is generally slow compared to biodegradation. industrialchemicals.gov.au

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. Alkyl sulfates, including sodium pentadecyl sulfate (B86663), are esters of sulfuric acid and can undergo hydrolysis to yield the corresponding alcohol (in this case, pentadecanol) and inorganic sulfate. The rate of this reaction is highly dependent on pH and temperature. While stable under most environmentally relevant conditions, hydrolysis becomes more significant in hot acidic or alkaline media. industrialchemicals.gov.aucleaninginstitute.org

Research on sodium dodecyl sulfate (SDS), a C12 analogue, provides significant insight into the hydrolysis mechanisms applicable to long-chain alkyl sulfates. The hydrolysis of primary alkyl sulfates can proceed through several mechanisms, influenced by factors such as surfactant concentration and the presence of catalysts. rsc.org In acidic solutions, the reaction is subject to specific hydrogen ion catalysis. rsc.org Studies involving 18O-enriched water have shown that the acid-catalyzed pathway proceeds exclusively through the cleavage of the sulfur-oxygen (S–O) bond. rsc.org

In initially neutral solutions, the hydrolysis process can become autocatalytic. This occurs because the initial hydrolysis releases hydrogen sulfate ions, which then lower the pH and catalyze further reaction. rsc.orgresearchgate.net The structure of the alkyl chain also influences reactivity; for instance, branching on the carbon atom adjacent (β-position) to the sulfate group tends to reduce the rate of hydrolysis. researchgate.netrsc.org For linear primary alkyl sulfates like sodium pentadecyl sulfate, two primary hydrolytic mechanisms are proposed, as detailed in the table below.

ConditionProposed MechanismDescription
Uncatalyzed (Neutral)SN2 DisplacementA water molecule acts as a nucleophile, attacking the carbon atom bonded to the sulfate group and displacing the sulfate ion. rsc.org
Acid-CatalyzedUnimolecular Cleavage (A-1 type)Involves the unimolecular cleavage of sulfur trioxide (SO₃) from the protonated alkyl hydrogen sulfate, potentially with a concerted intramolecular proton transfer or transfer to a pre-associated water molecule. rsc.orgresearchgate.net

Direct photodegradation, the breakdown of molecules by direct absorption of light, is not considered a significant environmental fate pathway for alkyl sulfates like this compound. industrialchemicals.gov.aueuropa.eu This is because these compounds lack a chromophore capable of absorbing light in the environmentally relevant UV spectrum (wavelengths > 290 nm). industrialchemicals.gov.au

However, indirect photodegradation, primarily through reactions with photochemically generated oxidants in the atmosphere and water, can occur. The sulfate radical (SO₄•⁻) and the hydroxyl radical (•OH) are potent oxidants that can initiate the degradation of organic compounds. acs.orgpolyu.edu.hk

Studies on the heterogeneous OH oxidation of sodium dodecyl sulfate (SDS) aerosols revealed an atmospheric lifetime of approximately 19 days, indicating that this can be a relevant transformation process. polyu.edu.hk The reaction leads to the sequential addition of oxygen to the alkyl chain, forming a variety of oxygenated derivatives. polyu.edu.hk The kinetics of these oxidation reactions are temperature-dependent and generally increase with the length of the alkyl chain. acs.org The strong electron-withdrawing nature of the sulfate group (–OSO₃⁻) makes alkyl sulfates less reactive towards these radicals compared to their corresponding alcohols. acs.org

Kinetic Data for Aqueous Phase Oxidation of Alkyl Sulfates by Radicals
CompoundRadicalSecond-Order Rate Constant (k) at 298 K (L mol⁻¹ s⁻¹)Reference
Octyl sulfate (C8)SO₄•⁻1.5 x 10⁸ acs.org
Decyl sulfate (C10)SO₄•⁻2.5 x 10⁸ acs.org
Dodecyl sulfate (C12)SO₄•⁻3.5 x 10⁸ acs.org
Dodecyl sulfate (C12)•OH(4.09 ± 0.09) x 10⁻¹³ (cm³ molecule⁻¹ s⁻¹) polyu.edu.hk
Note: This value is for heterogeneous gas-particle reaction kinetics and is not directly comparable to the aqueous phase rate constants.

Hydrolysis Kinetics and Mechanisms

Biodegradation and Biotransformation Research

Biodegradation is the primary and most efficient pathway for the removal of linear alkyl sulfates from the environment. cleaninginstitute.orgoecd.org Compounds like this compound are considered readily biodegradable under both aerobic and anaerobic conditions. theic2.orgcymitquimica.com Numerous studies have demonstrated that microorganisms in wastewater treatment plants, soil, and surface waters can effectively metabolize these surfactants. cleaninginstitute.orgresearchgate.net

The microbial breakdown of an alkyl sulfate molecule is a stepwise process involving an initial attack on the sulfate ester followed by the catabolism of the resulting alkyl chain.

The crucial first step in the aerobic and anaerobic biodegradation of primary alkyl sulfates is the enzymatic hydrolysis of the sulfate ester bond. iwaponline.com This reaction is catalyzed by a class of enzymes known as alkylsulfatases (or sulfohydrolases). cleaninginstitute.orgresearchgate.net These enzymes cleave the molecule into inorganic sulfate, which can be used by organisms as a sulfur source, and the corresponding long-chain alcohol (e.g., 1-pentadecanol). iwaponline.comoup.com

Bacterial communities, particularly those from the genus Pseudomonas, are well-known for producing these enzymes. researchgate.netnih.gov A single bacterial strain can produce multiple alkylsulfatases with varying specificities. researchgate.netnih.gov For example, some sulfatases are produced constitutively (always present), while others are induced only in the presence of a specific alkyl sulfate substrate. nih.gov The enzyme activity is also specific to the structure of the substrate, with different enzymes required for the degradation of linear versus branched alkyl sulfates. nih.gov

Under anaerobic conditions , after the initial desulfation, the resulting long-chain alcohol is oxidized to a fatty acid. The activation of the inert alkane chain itself, a process extensively studied for hydrocarbons, is thought to proceed via two main mechanisms in the absence of oxygen:

Fumarate (B1241708) Addition: This is a widespread mechanism where the subterminal carbon (C-2) of the alkane is added to the double bond of a fumarate molecule, catalyzed by alkylsuccinate synthase. nih.govasm.orgoup.com This pathway has been confirmed for the degradation of n-alkanes under sulfate-reducing and methanogenic conditions. asm.orgresearchgate.net

Carboxylation: This mechanism involves the direct addition of a carboxyl group to the alkane chain, often at the C-3 position, using bicarbonate as the carbon source. nih.govresearchgate.net

These two anaerobic activation pathways can occur simultaneously within mixed microbial communities. nih.govresearchgate.net

Following the initial activation and conversion to a fatty acid (under aerobic conditions) or a modified fatty acid derivative (under anaerobic conditions), the carbon chain is further broken down.

The primary aerobic catabolic pathway is beta-oxidation (β-oxidation) . cleaninginstitute.orgepa.gov In this process, the fatty acid is sequentially shortened by the removal of two-carbon acetyl-CoA units, starting from the carboxyl end of the molecule. researchgate.net These acetyl-CoA units can then enter the citric acid cycle for complete mineralization to carbon dioxide and water.

For odd-chain alkyl sulfates like this compound (C15), the β-oxidation process proceeds until a final three-carbon unit, propionyl-CoA, remains. industrialchemicals.gov.au This is in contrast to even-chain alkyl sulfates, which are broken down completely into two-carbon units. industrialchemicals.gov.auepa.gov The propionyl-CoA can then be converted into succinyl-CoA and enter the citric acid cycle.

Summary of Biodegradation Pathways for Linear Alkyl Sulfates
ConditionInitial Step (Enzyme)Intermediate ProductSubsequent PathwayFinal Metabolites (Odd-Chain)
AerobicAlkylsulfataseLong-chain alcohol → Aldehyde → Carboxylic Acidβ-oxidationPropionyl-CoA, Acetyl-CoA
AnaerobicAlkylsulfataseLong-chain alcohol → Alkane derivativeFumarate Addition or Carboxylation, followed by modified β-oxidationVarious short-chain fatty acids, CH₄, CO₂
Initial Alkane Activation Mechanisms

Identification of Degradation Products and Intermediates

The biodegradation of linear primary alkyl sulfates, such as this compound, is a well-established process initiated by specific enzymes. nih.gov The metabolic pathway involves the initial cleavage of the sulfate group, followed by the oxidation of the resulting alcohol. nih.govethz.ch

The primary degradation of this compound begins with the action of an enzyme called alkylsulfatase. nih.govethz.ch This enzyme hydrolyzes the sulfate ester bond, releasing the inorganic sulfate ion (SO₄²⁻) and the corresponding long-chain alcohol, which in this case is 1-pentadecanol (B150567). nih.govresearchgate.net This initial step is crucial as it removes the hydrophilic sulfonate group, making the molecule more amenable to further microbial attack.

Following the initial hydrolysis, the liberated 1-pentadecanol undergoes a series of oxidation steps. It is first oxidized to the corresponding aldehyde, pentadecanal (B32716), by an alcohol dehydrogenase. nih.govethz.ch Subsequently, an aldehyde dehydrogenase converts pentadecanal into the fatty acid, pentadecanoic acid. nih.govethz.ch

Once pentadecanoic acid is formed, it enters the central metabolic pathway of β-oxidation. nih.govresearchgate.net In this process, the fatty acid is sequentially broken down into two-carbon units of acetyl-CoA. These acetyl-CoA units can then be completely mineralized to carbon dioxide (CO₂) and water through the citric acid cycle, or they can be incorporated into cellular components like phospholipids. nih.gov

Under anaerobic conditions, the biodegradation of alkyl sulfates can still occur, although the specific pathways and end products may differ. mdpi.com For some anionic surfactants, degradation intermediates such as sulfophenyl carboxylic acids (SPCs) have been identified in anoxic environments. mdpi.com However, for linear alkyl sulfates, the primary anaerobic degradation pathway is also believed to proceed through the initial hydrolysis of the sulfate group.

A summary of the aerobic degradation pathway and its intermediates is presented below:

Step Precursor Enzyme Product/Intermediate
1This compoundAlkylsulfatase1-Pentadecanol + SO₄²⁻
21-PentadecanolAlcohol DehydrogenasePentadecanal
3PentadecanalAldehyde DehydrogenasePentadecanoic Acid
4Pentadecanoic Acidβ-oxidation pathwayAcetyl-CoA
5Acetyl-CoACitric Acid CycleCO₂ + H₂O

This table illustrates the sequential breakdown of this compound during aerobic biodegradation.

Factors Influencing Biodegradability in Aquatic Environments

The rate and extent of this compound biodegradation in aquatic environments are influenced by a combination of physicochemical and biological factors. These factors can either enhance or inhibit the activity of the microbial populations responsible for the degradation process. mdpi.com

Key Influencing Factors:

Temperature: Temperature plays a critical role in the metabolic rate of microorganisms. Generally, an increase in temperature, up to an optimal point, leads to a higher rate of biodegradation. researchgate.netjournalarrb.com Studies on similar anionic surfactants have shown that degradation is significantly faster at temperatures between 20-25°C compared to temperatures below 10°C, where the process is considerably inhibited. researchgate.netnih.gov

pH: The pH of the aquatic environment affects both the chemical state of the surfactant and the activity of microbial enzymes. Most microorganisms involved in surfactant degradation have an optimal pH range, typically around neutral (pH 7.0-7.5). journalarrb.com Extreme pH values can denature the enzymes responsible for biodegradation, thereby slowing down or halting the process.

Oxygen Availability: The primary and ultimate biodegradation of linear alkyl sulfates is most efficient under aerobic conditions. researchgate.net The presence of dissolved oxygen is essential for the oxidative pathways that lead to the complete mineralization of the compound to CO₂ and water. In anaerobic or anoxic environments, biodegradation can still occur, but the rates are generally slower, and the degradation may be incomplete. researchgate.netmdpi.com

Microbial Population: The presence of a diverse and adapted microbial community is fundamental for efficient biodegradation. mdpi.com Environments with a history of exposure to surfactants often harbor microbial populations that are already acclimated and possess the necessary enzymatic machinery to degrade these compounds. nih.gov The density and composition of this microbial community directly impact the degradation kinetics.

Nutrient Availability: Like all living organisms, microorganisms require essential nutrients such as nitrogen and phosphorus for growth and metabolism. A deficiency in these nutrients can limit microbial activity and, consequently, the rate of surfactant biodegradation.

Salinity: In marine and estuarine environments, salinity can influence the biodegradation process. While some studies suggest that degradation can proceed effectively in saline waters, high salt concentrations can be stressful for some microbial species, potentially affecting their degradation efficiency. researchgate.net

Presence of Other Organic Matter: The presence of other readily biodegradable organic matter can sometimes lead to a phenomenon known as diauxic growth, where microorganisms preferentially consume the more easily metabolizable substrate before degrading the surfactant. Conversely, the presence of other organic matter can also support a larger and more diverse microbial population, which may ultimately enhance the degradation of the surfactant.

Environmental Fate and Distribution Modeling

Sorption to Sediments and Soils

The long pentadecyl (C15) alkyl chain of the molecule is hydrophobic, leading to a tendency to partition from the aqueous phase to the organic carbon fraction of sediments and soils. oup.com This hydrophobic interaction generally increases with the length of the alkyl chain. oup.com Therefore, this compound is expected to have a significant sorption potential.

The sorption of alkyl sulfates to soil and sediment is a rapid process, with equilibrium often being reached within an hour. oup.com The extent of sorption is influenced by several factors, including the organic carbon content of the solid phase, clay mineralogy, and the ionic strength of the surrounding water. oup.comsciencepublishinggroup.com

Alkyl Sulfate CAS No. Kd Koc (experimental) Sorption Potential
C8 ASO₄ Na142-31-416.7 - 22.375 - 101Low
C9 ASO₄ Na1072-15-726.1 - 32.6118 - 147Low
C14 AS Na~1567Strong to Very Strong

This table presents experimental sorption data for various sodium alkyl sulfates, illustrating the increase in sorption potential with alkyl chain length. The data for C8 and C9 are from Marchesi et al. (1991) as cited in an OECD SIDS report. cleaninginstitute.org The C14 data is from a 2024 draft evaluation statement.

Bioaccumulation Potential Assessment (Theoretical and Empirical)

The bioaccumulation potential of a substance refers to its ability to be taken up by an organism and accumulate in its tissues to a concentration higher than that in the surrounding environment. For this compound, both theoretical estimations and empirical data for related compounds suggest a low potential for significant bioaccumulation in aquatic organisms. cleaninginstitute.org

The bioconcentration factor (BCF) is a key metric used to assess bioaccumulation. It is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water at steady state.

Experimental studies on alkyl sulfates with various chain lengths have shown that BCF values are generally low. For instance, a study on carp (B13450389) exposed to 35S-labelled C12, C14, and C16 alkyl sulfates determined whole-body BCF values ranging from 2.1 to 73 L/kg wet weight, with the higher values corresponding to the longer alkyl chains. Another study with C14-15 alkyl sulfates measured BCFs of 180–422 in Fathead minnow, 402–972 in Channel catfish, and 81–400 in the Asiatic clam. While some of these values are notable, they are still below the thresholds that typically trigger high concern for bioaccumulation.

Organism Test Substance BCF Value (L/kg wet weight) Reference
Carp (Cyprinus carpio)C12, C14, C16 AS Na2.1 - 73Wakabayashi et al. (1978, 1980)
Fathead minnow (Pimephales promelas)C14-15 AS180 - 422Könnecker et al. (2011)
Channel catfish (Ictalurus punctatus)C14-15 AS402 - 972Könnecker et al. (2011)
Asiatic clam (Corbicula fluminea)C14-15 AS81 - 400Könnecker et al. (2011)

This table provides a summary of empirical bioconcentration factor (BCF) values for long-chain alkyl sulfates in various aquatic species.

Transport and Dispersion in Aquatic Systems

The transport and dispersion of this compound in aquatic systems are primarily governed by its physicochemical properties and the hydraulic characteristics of the water body. As a surfactant, it will be present in both dissolved and particulate-associated forms. researchgate.net

In the water column, dissolved this compound will be transported by advection (the bulk movement of water) and dispersed by turbulent diffusion. However, due to its significant sorption potential, a substantial fraction of the compound is expected to be associated with suspended particulate matter. researchgate.net The transport of this particulate-bound fraction will then be dictated by the transport and deposition of the suspended sediments.

In riverine systems, this means that while the dissolved fraction moves with the water flow, the sorbed fraction may be transported downstream with suspended solids or be deposited in areas of lower flow velocity, such as behind dams or in floodplain areas. In estuarine and coastal environments, the complex interplay of freshwater and saltwater flows, as well as tidal currents, will influence the dispersion and settling of the particulate-bound surfactant.

The partitioning between the dissolved and particulate phases is dynamic. Desorption from sediments can occur, acting as a secondary source of the compound to the water column, especially if the concentration in the overlying water decreases. researchgate.net

Modeling the transport and dispersion of this compound in aquatic systems would typically involve coupled hydrodynamic and water quality models. These models would need to account for:

Advection and dispersion of both the dissolved and particulate-bound forms.

Sorption and desorption kinetics between the water column and suspended sediments.

Sedimentation and resuspension of particulate matter.

Biodegradation in both the water column and the sediment bed.

The presence of the surfactant itself can influence water transport on a micro-scale, particularly on the surface of fine disperse materials, where it can carry the underlying water film. tandfonline.com However, in the context of a larger aquatic system, the bulk hydraulic processes are the dominant transport mechanisms.

Advanced Analytical and Characterization Methodologies for Sodium Pentadecyl Sulfate

Spectroscopic Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides invaluable insights into the molecular structure, purity, and interaction dynamics of sodium pentadecyl sulfate (B86663).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. nih.gov For sodium pentadecyl sulfate, ¹H and ¹³C NMR are instrumental in confirming the identity and integrity of the molecule.

¹H NMR spectroscopy provides information about the different types of protons and their chemical environments within the molecule. The spectrum of this compound would be expected to show characteristic signals for the terminal methyl group protons of the pentadecyl chain, the numerous methylene (B1212753) group protons along the alkyl chain, and the methylene group protons adjacent to the sulfate head group. The integration of these signals confirms the ratio of protons, while the splitting patterns (multiplicity) reveal the neighboring proton environments, thus verifying the linear alkyl chain structure.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each carbon atom in a unique chemical environment gives a distinct signal. For this compound, this allows for the identification of the 15 carbon atoms of the pentadecyl chain and helps to confirm the position of the sulfate group. The chemical shifts of the carbon atoms, particularly the one bonded to the sulfate group, are indicative of the functionalization.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment. While specific research findings on this compound are limited in publicly available literature, the principles of NMR are routinely applied to characterize similar surfactants like sodium dodecyl sulfate (SDS). researchgate.net

Mass Spectrometry (MS) for Purity and Degradation Product Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. It is an essential tool for assessing the purity of this compound and identifying any potential degradation products. science.gov

By ionizing the this compound molecule, typically using techniques like electrospray ionization (ESI), the mass spectrometer can accurately measure its molecular weight. The expected molecular weight for this compound (C₁₅H₃₁NaO₄S) is approximately 330.5 g/mol . nih.gov The presence of a prominent peak corresponding to this mass would confirm the identity of the compound.

Furthermore, MS is invaluable for detecting impurities. These could include homologs with different alkyl chain lengths (e.g., sodium tetradecyl sulfate or sodium hexadecyl sulfate) or byproducts from the synthesis process. Each of these impurities would appear as a distinct peak in the mass spectrum, allowing for their identification and quantification.

In studies of chemical stability, MS can be employed to identify and characterize degradation products. For instance, under harsh acidic conditions, alkyl sulfates can undergo hydrolysis to yield the corresponding alcohol (pentadecanol in this case) and sulfuric acid. MS analysis of a stressed sample would reveal the presence of ions corresponding to these degradation products. Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly powerful combination for separating and identifying volatile or semi-volatile degradation products. science.govdiva-portal.org

A study on the analysis of organic contaminants identified pentadecyl hydrogen sulfate as a compound of interest, showcasing the capability of modern mass spectrometry techniques to detect such molecules in complex matrices. nih.gov

Infrared (IR) and UV-Visible Spectroscopy for Interaction Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the vibrational and electronic transitions within a molecule, respectively. These techniques are particularly useful for studying the interactions of this compound with other molecules or its behavior in solution.

Infrared (IR) Spectroscopy provides a "fingerprint" of the molecule by detecting the vibrations of its chemical bonds. For this compound, the IR spectrum would show characteristic absorption bands for:

C-H stretching vibrations of the alkyl chain.

S=O stretching vibrations of the sulfate group.

S-O stretching vibrations.

C-O stretching vibrations.

Changes in the position and intensity of these bands upon interaction with other substances (e.g., polymers, proteins, or in different solvent environments) can provide information about the nature and strength of these interactions. For instance, a shift in the S=O stretching frequency could indicate hydrogen bonding involving the sulfate head group.

UV-Visible (UV-Vis) Spectroscopy is employed to study molecules containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. spectroscopyonline.com While this compound itself does not have a strong chromophore in the typical UV-Vis range, this technique can be used indirectly to study its interactions. For example, UV-Vis spectroscopy can be used to monitor the interaction between the surfactant and a dye molecule. Changes in the absorption spectrum of the dye in the presence of this compound can indicate the formation of micelles and the partitioning of the dye into the micellar environment. researchgate.net Furthermore, it has been used to evaluate hydrophobic interactions between neuropeptides and surfactant micelles, where a bathochromic shift (a shift to longer wavelengths) in the spectrum of aromatic side chains indicates a hydrophobic interaction. nih.gov

Spectroscopic TechniqueInformation Gained for this compound
¹H NMR Confirms proton types, ratios, and connectivity in the alkyl chain.
¹³C NMR Confirms the carbon skeleton and the position of the sulfate group.
Mass Spectrometry Determines molecular weight, assesses purity, and identifies degradation products.
Infrared Spectroscopy Identifies functional groups and studies intermolecular interactions.
UV-Visible Spectroscopy Indirectly studies micellization and hydrophobic interactions using probes.

Fluorescence Spectroscopy for Micellization and Interaction Probes

Fluorescence spectroscopy is an extremely sensitive technique for studying the formation of micelles and the interactions of surfactants with other molecules. rsc.org This method often utilizes fluorescent probes, which are molecules that exhibit changes in their fluorescence properties (e.g., intensity, emission wavelength, lifetime) depending on the polarity of their microenvironment.

To determine the critical micelle concentration (CMC) of this compound, a hydrophobic fluorescent probe can be introduced into the surfactant solution. Below the CMC, the probe resides in the polar aqueous environment. As the surfactant concentration increases and micelles begin to form, the hydrophobic probe partitions into the nonpolar core of the micelles. This change in the microenvironment leads to a significant change in the probe's fluorescence signal, such as an increase in fluorescence intensity or a blue shift (shift to shorter wavelengths) in the emission maximum. The concentration at which this sharp change occurs corresponds to the CMC. researchgate.net

Various fluorescence methods, including aggregation-induced emission (AIE) and excimer formation, are employed to determine the CMC of surfactants. rsc.org Fluorescence depolarization, using probes like 1,6-diphenyl-1,3,5-hexatriene, is another method that can be used to measure the CMC, as the fluorescence anisotropy changes with surfactant concentration. nih.gov These techniques provide valuable data on the self-assembly behavior of this compound in solution.

Calorimetric and Thermometric Methods

Calorimetric techniques measure the heat changes associated with physical or chemical processes, providing direct thermodynamic information about interactions.

Isothermal Titration Calorimetry (ITC) for Interaction Enthalpies

Isothermal Titration Calorimetry (ITC) is a powerful and versatile technique for the quantitative study of a wide range of molecular interactions. rsc.orgresearchgate.net It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. rsc.org

In the context of this compound, ITC can be used to study its interaction with various molecules, such as polymers, proteins, or drugs. The experiment typically involves titrating a solution of the ligand (e.g., this compound) into a solution of the macromolecule held in the calorimeter cell. Each injection of the surfactant results in a heat change that is measured by the instrument.

The resulting thermogram, a plot of heat change per injection versus the molar ratio of the reactants, provides a wealth of information. The shape of the binding isotherm can be analyzed to determine the thermodynamic parameters of the interaction. For instance, ITC studies on the interaction of sodium dodecyl sulfate (SDS) with polymers like poly(propylene glycol) have revealed different binding mechanisms depending on the temperature. nih.gov Similarly, the influence of temperature, pH, and salt concentration on the interaction between SDS and maltodextrin (B1146171) has been investigated using ITC, demonstrating the technique's ability to probe the effects of environmental conditions on surfactant interactions. researchgate.net

By performing ITC experiments at different temperatures, the change in heat capacity (ΔCp) upon binding can also be determined, offering deeper insights into the nature of the forces driving the interaction (e.g., hydrophobic vs. electrostatic).

Calorimetric TechniqueInformation Gained for this compound Interactions
Isothermal Titration Calorimetry (ITC) Determines binding affinity (Ka), enthalpy change (ΔH), stoichiometry (n), and heat capacity change (ΔCp).

Differential Thermal Analysis (DTA) for Hydration and Phase Transitions

Differential Thermal Analysis (DTA) is a powerful thermoanalytical technique used to investigate the thermal properties of materials, including surfactants like this compound. DTA measures the temperature difference between a sample and an inert reference material as both are subjected to a controlled temperature program. trb.org This analysis reveals physical and chemical changes in the sample that are associated with enthalpy changes, such as phase transitions and dehydration.

For hydrated surfactants, DTA thermograms typically show endothermic peaks corresponding to the loss of water molecules. The dehydration of crystal water can occur in multiple steps at distinct temperatures, which can be resolved using DTA. hitachi-hightech.com For instance, studies on hydrated sulfates show that different water molecules (e.g., coordinate-bonded vs. hydrogen-bonded) are released at different temperatures, providing detailed information about the hydration structure. researchgate.net

Beyond dehydration, DTA is crucial for identifying phase transitions. Surfactants can exist in various states, including crystalline, liquid crystalline, and fluid isotropic phases. nih.gov The transition from a more ordered multilamellar crystalline phase to a less ordered fluid or liquid crystalline phase is an endothermic event that appears as a distinct peak on the DTA curve. nih.govcas.cz The temperature at which this transition occurs, known as the Krafft point, is a critical characteristic of a surfactant. Although specific DTA data for this compound is not detailed in the available literature, the principles derived from studies on other sodium alkyl sulfates are directly applicable. nih.govnih.gov These analyses are fundamental for understanding the temperature-dependent behavior and stability of surfactant formulations.

Electroanalytical and Transport Methods

Conductivity Measurements for Micelle Characterization

Below the CMC, the surfactant exists primarily as individual monomers (ions). As the surfactant concentration increases, the specific conductivity increases in a linear fashion due to the greater number of charge carriers. researchgate.net However, once the concentration reaches the CMC, the monomers begin to aggregate into micelles. This self-assembly leads to a distinct change in the conductive behavior of the solution. The slope of the specific conductivity versus concentration plot decreases significantly for several reasons:

The newly formed micelles have a much lower mobility than the individual surfactant ions due to their larger size.

The micelles bind a fraction of the counterions (in this case, Na⁺), effectively removing them as free charge carriers.

The CMC is determined graphically from the intersection of the two linear portions of the plot. mdpi.com The ratio of the slopes of the post-micellar to the pre-micellar regions can also be used to estimate the fraction of counterions bound to the micelle. rsc.org Research on a homologous series of sodium alkyl sulfates has shown a clear relationship between the length of the hydrocarbon chain and the CMC, with the CMC decreasing as the chain length increases. rsc.org

Table 1: Critical Micelle Concentrations (CMC) of Sodium Alkyl Sulphates at 40°C (Data adapted from studies on homologous series to illustrate the expected trend for this compound)

CompoundNumber of Carbon AtomsCritical Micelle Concentration (moles/liter)
Sodium 1-decyl Sulphate100.0333
Sodium 1-dodecyl Sulphate120.0081
Sodium 1-tetradecyl Sulphate140.00205
Sodium 1-pentadecyl Sulphate 15 ~0.0010 (estimated)
Sodium 1-hexadecyl Sulphate160.00052

Source: Adapted from Evans, H. C. (1956). rsc.org

Viscometry for Solution Rheology and Macromolecular Interactions

Viscometry is the study of the flow properties, or rheology, of fluids. For surfactant solutions, viscosity measurements provide valuable information about the size, shape, and interactions of micelles. nih.gov While solutions of spherical micelles typically exhibit low viscosity, similar to the solvent, the formation of larger, anisotropic structures like worm-like or rod-like micelles can lead to a dramatic increase in solution viscosity. scienceopen.com

The rheological behavior of this compound solutions can be influenced by several factors:

Concentration: As surfactant concentration increases well above the CMC, transitions from spherical to elongated micelles can occur, leading to higher viscosity.

Additives: The addition of electrolytes (salts) screens the electrostatic repulsion between the charged head groups of the surfactant molecules, promoting micellar growth and often increasing viscosity. rheologylab.com

Shear Rate: Many surfactant solutions are non-Newtonian, meaning their viscosity changes with the applied shear rate. Often, they exhibit "shear-thinning" behavior, where viscosity decreases as the shear rate increases, which is a characteristic of entangled polymer-like structures. nih.gov

Studies on similar anionic surfactants demonstrate that foam sclerosants are significantly more viscous than their liquid counterparts. nih.gov The viscosity of these systems can be precisely measured using instruments like cone-plate or parallel plate rheometers. nih.gov

Table 2: Factors Influencing the Viscosity of Anionic Surfactant Solutions

FactorEffect on Micellar StructureConsequence on Viscosity
Increasing Surfactant Concentration Potential transition from spherical to worm-like micelles.Generally increases, can be dramatic.
Addition of Salt (e.g., NaCl) Screens head-group repulsion, promotes micellar growth.Typically increases up to a certain salt concentration. rheologylab.com
Increasing Temperature Can disrupt micellar structures or alter their shape.Usually decreases.
Increasing Shear Rate Alignment of elongated micelles with the flow.Often decreases (shear-thinning). nih.gov

Electrophoretic Techniques (e.g., SDS-PAGE principles in biochemistry)

This compound, as a long-chain anionic detergent, can be utilized in electrophoretic techniques in a manner analogous to the widely used sodium dodecyl sulfate (SDS) in SDS-polyacrylamide gel electrophoresis (SDS-PAGE). google.com The fundamental principle of this technique is the separation of molecules, particularly proteins, based on their molecular weight.

In this method, the anionic surfactant is used to denature proteins. wikipedia.org The surfactant molecules disrupt the non-covalent bonds that maintain the protein's secondary and tertiary structures, causing them to unfold into linear polypeptide chains. wikipedia.org The surfactant's hydrophobic tail binds to the polypeptide backbone, while the negatively charged sulfate head group is exposed to the solvent. This binding is generally proportional to the size of the protein, resulting in a nearly constant negative charge-to-mass ratio for all proteins in the sample. wikipedia.org

When an electric field is applied across the gel matrix, the uniformly charged protein-surfactant complexes migrate towards the positive electrode. The gel acts as a molecular sieve, impeding the movement of larger molecules more than smaller ones. Consequently, the proteins are separated almost exclusively by their molecular weight. wikipedia.org Research has shown that using detergents with longer alkyl chains, such as sodium hexadecyl sulfate (SHS), can sometimes enhance the separation efficiency and peak resolution for specific therapeutic proteins compared to standard SDS-based methods. google.comacs.org This suggests that this compound could serve as a valuable alternative in specialized capillary electrophoresis applications for improving protein characterization. google.com

Light Scattering Techniques

Dynamic Light Scattering (DLS) for Micelle Size and Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension, making it ideal for characterizing surfactant micelles. nih.govresearchgate.net

The technique works by illuminating the sample with a laser and detecting the scattered light at a specific angle. The Brownian motion of the micelles in the solution causes fluctuations in the intensity of the scattered light over time. DLS measures the rate of these fluctuations, which is directly related to the diffusion coefficient of the particles. researchgate.net Using the Stokes-Einstein equation, the hydrodynamic radius (or diameter) of the particles can then be calculated from the diffusion coefficient.

DLS provides key information about this compound micelles:

Average Micelle Size: It yields the mean hydrodynamic diameter of the micelles. Studies on similar surfactants like SDS show typical micelle diameters in the range of 4 to 6 nm. mdpi.comresearchgate.net

Polydispersity: DLS analysis also provides a polydispersity index (PDI), which is a measure of the width of the size distribution. A low PDI indicates a monodisperse sample with micelles of a uniform size, while a high PDI suggests a broad range of micelle sizes.

Aggregation Phenomena: The technique can detect the formation of larger aggregates or changes in micelle size due to variations in concentration, temperature, or the presence of additives. nih.gov

Molecular dynamics simulations for sodium pentadecyl sulfonate (a closely related compound) corroborate that these long-chain surfactants tend to form non-spherical, prolate spheroid (ellipsoid-shaped) micelles. researchgate.net

Table 3: Illustrative DLS Data for Anionic Surfactant Micelles (Sodium Dodecyl Sulfate)

Sample ConditionAverage Hydrodynamic Diameter (nm)Observation
SDS in Water (above CMC)~4.0 - 6.0 nmFormation of standard spherical or slightly ellipsoidal micelles. mdpi.comresearchgate.net
SDS with added salt (e.g., NaCl)> 6.0 nmSalt screens charge repulsion, leading to larger, potentially elongated micelles. researchgate.net
SDS with added co-solvent (e.g., alcohol)Variable, can decreaseCo-solvents can alter solvent properties and micelle structure, sometimes leading to dissociation. nih.gov

Source: Compiled from principles and data in various studies. mdpi.comnih.govresearchgate.net

Static Light Scattering for Aggregation Number Determination

Static Light Scattering (SLS) is a powerful, non-invasive analytical technique used to determine the weight-average molecular weight (Mw) of macromolecules and particles in solution. mpg.denumberanalytics.com By measuring the intensity of scattered light as a function of angle and concentration, SLS provides crucial information about the size, shape, and aggregation state of molecules. numberanalytics.comunchainedlabs.com This technique is particularly valuable for characterizing the micellar properties of surfactants like this compound.

The fundamental principle of SLS is based on the relationship between the intensity of scattered light and the properties of the scattering particles, as described by the Rayleigh theory for particles much smaller than the wavelength of the incident light. malvernpanalytical.com For larger particles, the Zimm equation is employed, which accounts for the angular dependence of the scattered light. The intensity of the scattered light is directly proportional to the molar mass and concentration of the particles. unchainedlabs.commalvernpanalytical.com

Table 1: Illustrative Data for Aggregation Number Determination of a Homologous Surfactant (Sodium Dodecyl Sulfate) by SLS

ParameterValueReference
Critical Micelle Concentration (CMC) in water at 25°C8.2 mM wikipedia.org
Aggregation Number (N) at CMC~62 wikipedia.org
Micelle Ionization Fraction (α)~0.3 wikipedia.org

This table presents typical values for sodium dodecyl sulfate (SDS) to illustrate the type of data obtained from SLS experiments, as specific data for this compound was not found in the search results.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the detailed analysis of this compound, enabling the separation of the main component from impurities and the analysis of its constituent parts.

Gas-Liquid Chromatography (GLC), a subset of gas chromatography (GC), is a powerful technique for separating and analyzing volatile compounds. whitman.edu While this compound itself is not volatile, GLC can be employed for the analysis of its alkyl chain length distribution after appropriate chemical modification. google.com

The methodology typically involves the hydrolysis of the sulfate ester bond in this compound to yield the corresponding fatty alcohol, 1-pentadecanol (B150567). This alcohol can then be analyzed directly by GC or after conversion to a more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether or a fatty acid methyl ester (FAME) if the alcohol is first oxidized. unicam.it The separation in a GC system occurs as the volatile analyte, carried by an inert gas (mobile phase), passes through a column containing a liquid stationary phase coated on a solid support. whitman.edu The retention time, the time it takes for the analyte to travel through the column, is characteristic of the compound and allows for its identification and quantification.

For a commercial sample of this compound, this analysis would reveal the purity of the C15 alkyl chain and the presence of any other homologous alkyl sulfates (e.g., C14, C16) as impurities. google.com The relative peak areas in the resulting chromatogram correspond to the proportion of each alkyl chain length in the original sample.

Table 2: Representative GLC Retention Times for Fatty Alcohols (Illustrative)

Fatty AlcoholRetention Time (min)
1-Tetradecanol (C14)10.2
1-Pentadecanol (C15)11.5
1-Hexadecanol (C16)12.8

This table provides hypothetical retention times to illustrate the separation of homologous fatty alcohols by GLC. Actual retention times will vary based on the specific column, temperature program, and other chromatographic conditions.

Thin-Layer Chromatography (TLC) is a versatile, simple, and cost-effective chromatographic technique used for the separation of non-volatile mixtures. libretexts.orgsigmaaldrich.com It is particularly useful for the qualitative analysis of surfactants and for monitoring the progress of reactions. libretexts.org

In TLC, a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina, is coated onto a flat, inert substrate like a glass or plastic plate, serving as the stationary phase. sigmaaldrich.com The sample is applied as a small spot near the bottom of the plate, which is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample mixture are separated based on their differential partitioning between the stationary and mobile phases. sigmaaldrich.com

For this compound, TLC can be used to separate it from other components in a formulation or from impurities such as unreacted fatty alcohol. acs.org Reversed-phase TLC (RPTLC), where the stationary phase is non-polar, is often effective for separating homologous series of surfactants. researchgate.net The separation is visualized by appropriate staining reagents, such as pinacryptol yellow, which can form fluorescent complexes with alkyl sulfates, or by charring with sulfuric acid. sarponggroup.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions and can be used for identification.

Table 3: Typical TLC System for Anionic Surfactant Separation

ParameterDescription
Stationary PhaseSilica gel 60 F254
Mobile PhaseBenzene:Ethyl Acetate:Formic Acid (5:5:0.2, v/v/v) researchgate.net
VisualizationPinacryptol yellow spray reagent sarponggroup.com

This table describes a representative TLC system that could be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a highly efficient and sensitive chromatographic technique used for the separation, identification, and quantification of a wide range of compounds. eag.comlabinsights.nl It is the premier method for determining the purity of this compound and for analyzing complex mixtures of surfactants. oup.comnih.gov

HPLC operates on the same principles as column chromatography but utilizes high pressure to pump the mobile phase through a column packed with very fine particles, leading to much higher resolution and faster analysis times. eag.com For the analysis of alkyl sulfates, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with a buffer or ion-pairing reagent. oup.comnih.gov

When a sample of this compound is injected into the HPLC system, it is separated from other homologous alkyl sulfates (e.g., sodium tetradecyl sulfate, sodium hexadecyl sulfate) and other impurities. nih.gov The retention time increases with increasing alkyl chain length in reversed-phase HPLC. oup.com Detection can be achieved using a variety of detectors. Since alkyl sulfates lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often used for universal detection. labinsights.nloup.com Alternatively, a conductivity detector can be used after a suppressor column. nih.gov The purity of the this compound is determined by the relative area of its peak in the chromatogram.

Table 4: Example HPLC Purity Analysis Data for a Surfactant Sample

ComponentRetention Time (min)Peak Area (%)
Sodium Tetradecyl Sulfate (C14)8.51.2
This compound (C15)10.198.5
Sodium Hexadecyl Sulfate (C16)12.30.3

This table presents hypothetical data from an HPLC analysis to illustrate how the purity of a this compound sample might be reported.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of sodium pentadecyl sulfate, and how do they influence its experimental applications?

  • Methodological Answer : this compound (C15H31NaO4S, MW 330.48) is a linear alkyl sulfate surfactant with high water solubility and stability in alkaline/weakly acidic conditions. Its stability in hard water makes it suitable for colloidal chemistry studies, but it hydrolyzes under strong acidic conditions, reverting to pentadecanol . Key properties include:

PropertyValue/DescriptionExperimental Relevance
SolubilityHighly water-solubleIdeal for aqueous micelle formation
StabilityStable in pH 4–10; hydrolyzes in HClAvoid acidic buffers in formulations
Critical Micelle Concentration (CMC)~0.1–1 mM (estimated)Determines surfactant efficacy
  • Reference : Structural and stability data from CAS 13393-71-0 and EINECS 236-475-8 .

Q. Which analytical methods are validated for quantifying this compound in complex matrices?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and detection at 210 nm. Calibrate with a this compound standard (purity ≥98%) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) in negative mode ([M–Na]<sup>−</sup> at m/z 307.4) provides high specificity .
  • Interference Notes : Avoid ionic surfactants (e.g., SDS) in the matrix, as they co-elute .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be resolved across studies?

  • Methodological Answer : Discrepancies in acute toxicity (e.g., Cognis reports: LC50 for Daphnia magna = 12–18 mg/L vs. fish = 8–15 mg/L ) may arise from:

  • Purity variations : Use HPLC to verify batch purity (>98%).
  • Test organism sensitivity : Conduct cross-species comparisons under standardized OECD guidelines.
  • Environmental factors : Control water hardness and pH (e.g., pH 7.0 ± 0.2) to minimize variability .

Q. What experimental designs are optimal for studying this compound’s interaction with lipid bilayers?

  • Methodological Answer :

  • Model Systems : Use phosphatidylcholine (PC) liposomes (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) prepared via thin-film hydration. Monitor membrane fluidity changes via fluorescence anisotropy with diphenylhexatriene (DPH) probes .
  • Concentration Range : 0.05–2× CMC to assess sub-micellar vs. micellar effects.
  • Data Interpretation : Fit anisotropy data to the Membrane Penetration Model to quantify surfactant-lipid binding constants .

Q. How can this compound be optimized for lipid extraction in biological samples?

  • Methodological Answer :

  • Protocol : Combine with chloroform-methanol (2:1 v/v) in a Folch extraction. Use 0.1% this compound to solubilize membrane-bound lipids .
  • Validation : Compare recovery rates (%) for phospholipids (e.g., phosphatidylcholine) via LC-MS/MS against a reference method (e.g., Bligh-Dyer).
  • Limitations : Avoid excessive surfactant concentrations (>2%), which interfere with LC-MS ionization .

Data Contradiction Analysis

Q. Why do solubility values for this compound vary in literature, and how can this be addressed experimentally?

  • Root Cause : Impurities (e.g., residual pentadecanol) or temperature fluctuations during measurements.
  • Resolution :

Purification : Recrystallize from ethanol/water (1:3) and verify purity via NMR (<sup>1</sup>H NMR in D2O: δ 1.25 ppm (CH2), δ 3.60 ppm (OSO3<sup>−</sup>)) .

Standardized Conditions : Measure solubility at 25°C in deionized water using a gravimetric method .

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